N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide
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Overview
Description
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amidation Reaction: The final step involves the amidation of the quinazolinone derivative with N-methylpropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Another quinazolinone derivative with similar biological activities.
N-phenyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide: A structurally similar compound with potential anti-cancer properties.
Uniqueness
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide is unique due to its specific benzyl and N-methylpropanamide substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(13-14-7-3-2-4-8-14)17(23)11-12-22-18(24)15-9-5-6-10-16(15)20-19(22)25/h2-10H,11-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJQNLQIHHFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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